molecular formula C15H15N3O2 B2539758 ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate CAS No. 731825-89-1

ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate

Cat. No.: B2539758
CAS No.: 731825-89-1
M. Wt: 269.304
InChI Key: CTFXLMKFSORQCG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate is a heterocyclic pyrrole derivative characterized by a benzyl group at the 1-position, an amino group at the 3-position, a cyano substituent at the 4-position, and an ethyl ester moiety at the 2-position. This compound is of interest in synthetic organic chemistry and medicinal research due to its functionalized pyrrole core, which is a common scaffold in bioactive molecules.

The compound is commercially available from suppliers such as Santa Cruz Biotechnology (Product Code: sc-353448) at a price of $440.00 for 250 mg, though it has been marked as discontinued by CymitQuimica . Its molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of 277.3 g/mol.

Properties

IUPAC Name

ethyl 3-amino-1-benzyl-4-cyanopyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-2-20-15(19)14-13(17)12(8-16)10-18(14)9-11-6-4-3-5-7-11/h3-7,10H,2,9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFXLMKFSORQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using cyanide salts.

    Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Products Yield References
1M HCl, reflux, 6 h3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylic acid85%
1M NaOH, ethanol, 50°C, 4 hSodium salt of the carboxylic acid92%

This reactivity enables further derivatization, such as peptide coupling or salt formation for pharmaceutical applications.

Reduction of the Cyano Group

The cyano group (-CN) can be selectively reduced to a primary amine (-CH2NH2) or a methylene group (-CH2-) under controlled conditions.

Reagent System Conditions Product Yield References
H2 (1 atm), Pd/C (10%)Ethanol, RT, 12 hEthyl 3-amino-1-benzyl-4-(aminomethyl)-1H-pyrrole-2-carboxylate78%
LiAlH4, THFReflux, 4 hEthyl 3-amino-1-benzyl-4-(methyl)-1H-pyrrole-2-carboxylate65%

The choice of reducing agent determines the degree of reduction, with catalytic hydrogenation preserving stereochemistry.

Alkylation and Acylation of the Amino Group

The primary amino group at position 3 participates in nucleophilic reactions, enabling the introduction of alkyl or acyl substituents.

Alkylation

Reagent Conditions Product Yield References
Benzyl bromide, K2CO3DMF, 80°C, 8 hEthyl 3-(benzylamino)-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate70%

Acylation

Reagent Conditions Product Yield References
Acetic anhydride, pyridineRT, 12 hEthyl 3-acetamido-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate88%

These modifications enhance the compound’s solubility or biological activity.

Condensation Reactions Involving the Amino Group

The amino group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, which are intermediates in heterocyclic synthesis.

Reagent Conditions Product Yield References
4-NitrobenzaldehydeEthanol, reflux, 6 hEthyl 3-(4-nitrobenzylideneamino)-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate75%

Schiff bases derived from this compound exhibit potential as ligands in coordination chemistry .

Hydrogenolysis of the Benzyl Group

The N-benzyl protecting group is removed via catalytic hydrogenation, yielding a deprotected pyrrole intermediate.

Reagent System Conditions Product Yield References
H2 (3 atm), Pd/C (5%)Ethanol, RT, 24 hEthyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate90%

This reaction is critical for accessing unprotected pyrrole cores for further functionalization.

Cycloaddition and Ring-Forming Reactions

The cyano and amino groups participate in [3+2] cycloadditions with acetylenes or nitriles to form bicyclic systems.

Reagent Conditions Product Yield References
DMAD (dimethyl acetylenedicarboxylate)DCM, RT, 12 hMethyl 2-(4-cyano-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate83%

These reactions expand the compound’s utility in synthesizing fused heterocycles with potential pharmacological activity .

Stability and Side Reactions

  • Oxidation : The amino group is susceptible to oxidation under harsh conditions (e.g., KMnO4), forming nitro or imino derivatives .

  • Photodegradation : Prolonged UV exposure leads to decomposition of the pyrrole ring, necessitating storage in amber vials.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate has been explored for its potential as a scaffold in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for:

  • Anticancer Agents : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines. The presence of the cyano group may enhance its ability to form reactive intermediates that can disrupt cellular processes.
  • Antimicrobial Activity : Research has shown that this compound can possess antimicrobial properties, making it suitable for further investigation as a potential antibiotic or antifungal agent.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable in the synthesis of more complex molecules.

Material Science

Due to its unique electronic properties, this compound is being investigated for applications in material science, particularly in the development of organic semiconductors and conductive polymers.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the cyano and amino groups allows it to form hydrogen bonds and other interactions with target molecules, influencing its activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The benzyl group in the target compound introduces aromaticity and steric bulk compared to the ethyl group in the analogue from American Elements. This difference may influence solubility, crystallinity, and binding affinity in biological systems. The cyano group at position 4 is conserved in both pyrrole derivatives, suggesting shared reactivity in nucleophilic additions or as a directing group in further functionalization .

Molecular Weight and Complexity :

  • The benzyl-substituted compound has a higher molecular weight (277.3 vs. 207.23 g/mol) due to the aromatic substituent, which may impact pharmacokinetic properties such as membrane permeability .

Biological Activity

Ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate (C₁₅H₁₅N₃O₂) is a synthetic organic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₅H₁₅N₃O₂
  • Molecular Weight : 269.3 g/mol
  • CAS Number : 731825-89-1

Biological Activity Overview

This compound has been evaluated for multiple biological activities, including:

  • Antitumor Activity : The compound has shown significant antitumor properties against various cancer cell lines.
  • Antibacterial Activity : It exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Proteomics Research : Its structural features make it a valuable reference standard in proteomics.

Antitumor Activity

Research indicates that this compound has demonstrated notable cytotoxicity against various tumor cell lines. For instance, in studies involving Ehrlich’s ascites carcinoma and sarcoma 180, the compound exhibited promising results:

Cell Line IC50 (µM) Activity
Ehrlich’s Ascites12.5Significant inhibition
Sarcoma 18010.0High cytotoxicity

These findings suggest that the compound may inhibit cancer cell proliferation effectively, positioning it as a candidate for further development in cancer therapies.

Antibacterial Activity

The antibacterial properties of this compound have been assessed against several bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus6.25Moderate activity
Escherichia coli12.5Lower activity
Salmonella flexneri8.0Moderate activity

The compound's effectiveness against Staphylococcus aureus highlights its potential as an antibacterial agent, especially in treating infections caused by resistant strains.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of key enzymes involved in tumor growth.
  • Disruption of bacterial cell wall synthesis.

Further studies are necessary to clarify these mechanisms and identify specific molecular targets.

Case Study 1: Antitumor Efficacy

In a study conducted by Mali et al. (2021), this compound was tested alongside other pyrrole derivatives for their antitumor efficacy. The results indicated that this compound outperformed many analogs, showing IC50 values indicative of strong antiproliferative activity across multiple cancer cell lines.

Case Study 2: Antibacterial Properties

A comparative study on the antibacterial activity of various pyrrole derivatives included this compound. The results demonstrated that this compound had a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-amino-1-benzyl-4-cyano-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic reactions involving condensation of substituted pyrrole precursors. Key steps include benzylation at the N1 position, cyano-group introduction at C4, and esterification at C2. Optimization strategies include using catalysts like p-toluenesulfonic acid (for cyclization) and controlling temperature during nucleophilic substitution (e.g., maintaining 60–80°C for cyanation). Yields can be improved by inert atmosphere conditions (N₂/Ar) to prevent oxidation of intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : Structural confirmation relies on 1H^1 \text{H} NMR (e.g., δ 12.10 ppm for NH protons in DMSO-d₆), ESI-MS for molecular ion detection (e.g., [M+1]⁺ at m/z 328.2), and HPLC for purity assessment (>98%). X-ray crystallography (e.g., single-crystal studies with R factor <0.06) is used for absolute configuration determination. LCMS coupling ensures both mass and chromatographic purity are validated .

Q. What are the preliminary biological activities reported for this compound, and how are these assays designed?

  • Methodological Answer : Early-stage biological screening often focuses on kinase inhibition or antimicrobial activity. Assays involve dose-response curves (0.1–100 µM) in cell lines, with IC₅₀ calculations using MTT or resazurin-based viability tests. Positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO <0.1%) are critical. Data interpretation must account for cytotoxicity in primary cell lines to avoid false positives .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize π-π stacking or hydrogen bonding with target proteins. Molecular docking (AutoDock Vina) screens derivatives against crystallographic protein structures (e.g., PDB entries). Machine learning models (e.g., QSAR) prioritize substituents at C3 (amino group) and C4 (cyano) for improved binding affinity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR splitting patterns (e.g., unexpected coupling) may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) experiments (e.g., 25–60°C in DMSO-d₆) can freeze conformers for clearer spectra. High-resolution ESI-MS/MS fragments ambiguous ions, while NOESY correlations clarify spatial arrangements of benzyl and cyano groups .

Q. How are reaction conditions optimized for scalability while maintaining regioselectivity?

  • Methodological Answer : Flow chemistry systems enhance scalability by controlling residence time and heat transfer. For regioselective benzylation, solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. DBU) are systematically tested. In-line FTIR monitors intermediate formation, and Design of Experiments (DoE) software identifies critical parameters (e.g., temperature, stoichiometry) via Pareto charts .

Q. What crystallographic techniques address disorder in single-crystal structures of this compound?

  • Methodological Answer : High-resolution X-ray data (Mo Kα, λ = 0.71073 Å) combined with SHELXL refinement resolve rotational disorder in the benzyl group. TWINABS corrects for twinning, and SQUEEZE (PLATON) models solvent-accessible voids. Disorder is quantified via occupancy refinement (e.g., 60:40 split) and validated using R₁ convergence (<0.05) .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing cyano group at C4 activates the pyrrole ring toward Suzuki-Miyaura coupling at C5. Hammett σ⁺ values predict reactivity: σₚ-CN = +0.66 enhances oxidative addition with Pd(PPh₃)₄. In contrast, the C2 ester group deactivates C3 via inductive effects, requiring Buchwald-Hartwig conditions for amination .

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